molecular formula C26H32ClNO4 B3053127 1-[3,4-Bis(phenylmethoxy)phenoxy]-3-(propan-2-ylamino)propan-2-ol hydrochloride CAS No. 51170-01-5

1-[3,4-Bis(phenylmethoxy)phenoxy]-3-(propan-2-ylamino)propan-2-ol hydrochloride

Cat. No. B3053127
CAS RN: 51170-01-5
M. Wt: 458 g/mol
InChI Key: NFWLYYPXINWRAW-UHFFFAOYSA-N
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Description

1-[3,4-Bis(phenylmethoxy)phenoxy]-3-(propan-2-ylamino)propan-2-ol hydrochloride, also known as ICI 118,551, is a selective β2-adrenergic receptor antagonist. It is commonly used in scientific research to study the β2-adrenergic receptor and its role in various physiological processes.

Mechanism of Action

1-[3,4-Bis(phenylmethoxy)phenoxy]-3-(propan-2-ylamino)propan-2-ol hydrochloride 118,551 works by binding to the β2-adrenergic receptor and preventing the receptor from activating. This results in a decrease in the activity of the receptor and the downstream signaling pathways that it activates. The exact mechanism of action of 1-[3,4-Bis(phenylmethoxy)phenoxy]-3-(propan-2-ylamino)propan-2-ol hydrochloride 118,551 is still being studied, but it is thought to involve changes in the conformation of the receptor and its interaction with other proteins.
Biochemical and Physiological Effects:
1-[3,4-Bis(phenylmethoxy)phenoxy]-3-(propan-2-ylamino)propan-2-ol hydrochloride 118,551 has been shown to have a variety of biochemical and physiological effects. It has been shown to decrease the activity of the β2-adrenergic receptor and the downstream signaling pathways that it activates. This can lead to a decrease in the production of cyclic AMP and other signaling molecules. 1-[3,4-Bis(phenylmethoxy)phenoxy]-3-(propan-2-ylamino)propan-2-ol hydrochloride 118,551 has also been shown to have effects on the cardiovascular system, including a decrease in heart rate and blood pressure.

Advantages and Limitations for Lab Experiments

1-[3,4-Bis(phenylmethoxy)phenoxy]-3-(propan-2-ylamino)propan-2-ol hydrochloride 118,551 has several advantages for use in lab experiments. It is a highly selective antagonist of the β2-adrenergic receptor, making it a valuable tool for studying the receptor's function. It has also been well-studied and its synthesis method is well-established. However, there are some limitations to its use. It is not effective at blocking other adrenergic receptors, so it may not be suitable for studying the effects of other adrenergic receptors. It also has a relatively short half-life, so it may need to be administered frequently during experiments.

Future Directions

There are several future directions for research involving 1-[3,4-Bis(phenylmethoxy)phenoxy]-3-(propan-2-ylamino)propan-2-ol hydrochloride 118,551. One area of research is the development of new β2-adrenergic receptor antagonists that are more effective and have fewer side effects. Another area of research is the use of 1-[3,4-Bis(phenylmethoxy)phenoxy]-3-(propan-2-ylamino)propan-2-ol hydrochloride 118,551 in combination with other drugs to study the effects of multiple signaling pathways. Additionally, 1-[3,4-Bis(phenylmethoxy)phenoxy]-3-(propan-2-ylamino)propan-2-ol hydrochloride 118,551 could be used in studies to better understand the role of the β2-adrenergic receptor in various physiological processes, including asthma, cardiovascular disease, and obesity.
Conclusion:
1-[3,4-Bis(phenylmethoxy)phenoxy]-3-(propan-2-ylamino)propan-2-ol hydrochloride 118,551 is a selective β2-adrenergic receptor antagonist that is commonly used in scientific research to study the receptor and its role in various physiological processes. It has a well-established synthesis method and has been shown to have a variety of biochemical and physiological effects. While it has some limitations, it is a valuable tool for studying the β2-adrenergic receptor and its function. Future research involving 1-[3,4-Bis(phenylmethoxy)phenoxy]-3-(propan-2-ylamino)propan-2-ol hydrochloride 118,551 could lead to the development of new drugs and a better understanding of the role of the β2-adrenergic receptor in various physiological processes.

Scientific Research Applications

1-[3,4-Bis(phenylmethoxy)phenoxy]-3-(propan-2-ylamino)propan-2-ol hydrochloride 118,551 is primarily used in scientific research to study the β2-adrenergic receptor and its role in various physiological processes. It has been shown to be a highly selective antagonist of the β2-adrenergic receptor, making it a valuable tool for studying the receptor's function. Some of the areas of research that 1-[3,4-Bis(phenylmethoxy)phenoxy]-3-(propan-2-ylamino)propan-2-ol hydrochloride 118,551 has been used in include asthma, cardiovascular disease, and obesity.

properties

IUPAC Name

1-[3,4-bis(phenylmethoxy)phenoxy]-3-(propan-2-ylamino)propan-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31NO4.ClH/c1-20(2)27-16-23(28)19-29-24-13-14-25(30-17-21-9-5-3-6-10-21)26(15-24)31-18-22-11-7-4-8-12-22;/h3-15,20,23,27-28H,16-19H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFWLYYPXINWRAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC(=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00639238
Record name 1-[3,4-Bis(benzyloxy)phenoxy]-3-[(propan-2-yl)amino]propan-2-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00639238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

458.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

51170-01-5
Record name NSC314593
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=314593
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-[3,4-Bis(benzyloxy)phenoxy]-3-[(propan-2-yl)amino]propan-2-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00639238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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